An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5,6-dimethoxypyrimidine
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5,6-dimethoxypyrimidine
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-Chloro-5,6-dimethoxypyrimidine (CAS No: 5193-88-4), a key heterocyclic building block in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of techniques, this document details the strategic integration of orthogonal analytical methods, explaining the causality behind experimental choices. We present a self-validating workflow where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy are synergistically employed to build an unassailable structural hypothesis. The guide includes field-proven experimental protocols, data interpretation frameworks, and the ultimate confirmatory analysis by single-crystal X-ray diffraction. This document is intended for researchers, analytical scientists, and process chemists who require a robust framework for structural characterization and purity assessment of complex heterocyclic molecules.
The Strategic Framework: An Orthogonal Approach
The unambiguous determination of a chemical structure is the bedrock of all further research and development. An error in structural assignment can invalidate entire datasets, from biological activity to safety profiles. For 4-Chloro-5,6-dimethoxypyrimidine, a molecule with multiple substitution sites, a multi-faceted analytical strategy is not just recommended; it is required. Our approach is grounded in using orthogonal techniques—methods that measure different physical properties of the molecule—to create a self-validating web of evidence.
The elucidation process follows a logical progression:
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Establishing Identity & Purity: What is the molecular formula, and how pure is the sample?
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Mapping the Atomic Framework: How are the atoms connected?
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Confirming Functional Groups: Do the observed chemical bonds match the proposed structure?
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Absolute Spatial Confirmation: What is the definitive three-dimensional arrangement of the atoms?
The following diagram illustrates the workflow, where each stage provides crucial data that informs the next step in the analysis.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Purity
Before intricate structural analysis can begin, we must confirm the molecular formula and assess the sample's purity. Contaminants can introduce confounding signals in spectroscopic analyses, leading to misinterpretation.
Mass Spectrometry (MS): The First Piece of the Puzzle
High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition. Its power lies in providing a mass measurement with enough precision to distinguish between compounds with the same nominal mass but different atomic compositions. For 4-Chloro-5,6-dimethoxypyrimidine (C₆H₇ClN₂O₂), the most critical diagnostic feature is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic M+ and M+2 ion peak pattern with an intensity ratio of approximately 3:1. This pattern is an unambiguous indicator of a monochlorinated compound.
Table 1: Predicted HRMS Data for C₆H₇ClN₂O₂
| Ion Species | Isotope Composition | Calculated Exact Mass | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | ¹²C₆¹H₇³⁵Cl¹⁴N₂¹⁶O₂ | 174.02470 | 100.0 |
| [M+1]⁺ | Contains one ¹³C, ²H, or ¹⁵N | 175.02766 | 7.5 |
| [M+2]⁺ | Contains one ³⁷Cl | 176.02175 | 32.0 |
Protocol 1: HRMS Analysis via Electrospray Ionization (ESI)
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Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Parameters:
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Ionization Mode: Positive (to generate [M+H]⁺)
-
Mass Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Data Acquisition: Profile mode with a resolution >10,000 FWHM.
-
-
Data Interpretation: Verify the measured exact mass of the molecular ion is within 5 ppm of the calculated mass. Confirm the presence and correct ~3:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks.
Chromatographic Purity: Ensuring a Clean Signal
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile, thermally stable compounds like pyrimidine derivatives.[2][3] The goal is to develop a method that can separate the main component from any starting materials, by-products, or degradation products.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
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System Preparation: Use a standard HPLC system with a UV detector.
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Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a 5-minute hold at 10% B, then ramp linearly to 95% B over 15 minutes. Hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) at a concentration of ~0.5 mg/mL.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit >98% peak area for the main component.[4]
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment and connectivity of every atom in the molecule.[5]
¹H and ¹³C NMR: The Atomic Census
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¹H NMR: The proton NMR spectrum provides a count of the different types of hydrogen atoms and their relative numbers. For 4-Chloro-5,6-dimethoxypyrimidine, the spectrum is predicted to be simple and highly informative. We expect to see three distinct signals:
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A singlet for the lone proton on the pyrimidine ring (H2).
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A singlet for the three protons of one methoxy group (-OCH₃).
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A second, distinct singlet for the three protons of the other methoxy group (-OCH₃). The integration of these peaks should yield a 1:3:3 ratio.
-
-
¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms. In conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons while making quaternary carbons invisible, we can build a complete carbon skeleton. We expect:
-
Four signals for the quaternary carbons of the pyrimidine ring (C4, C5, C6) and the carbon attached to the proton (C2).
-
Two signals for the methoxy group carbons (-OCH₃).
-
2D NMR: The Definitive Connectivity Map
While 1D NMR identifies the molecular "pieces," 2D NMR shows how they are connected. For this structure, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It reveals correlations between protons and carbons that are separated by two or three bonds, providing irrefutable proof of connectivity.
The following diagram illustrates the key HMBC correlations that lock in the structure. The correlation from the lone ring proton (H2) to the carbon bearing the chlorine (C4) and the adjacent methoxy-substituted carbon (C6) is definitive. Likewise, correlations from the methoxy protons to their attached carbons (C5 and C6) confirm their positions.
Caption: Key 2- and 3-bond HMBC correlations.
Table 2: Predicted NMR Spectroscopic Data for 4-Chloro-5,6-dimethoxypyrimidine (in CDCl₃)
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|---|
| H2 | ~8.5 (s, 1H) | ~150 | CH | C4, C6 |
| C4 | - | ~155 | C | H2 |
| C5 | - | ~140 | C | 5-OCH₃, 6-OCH₃ |
| C6 | - | ~158 | C | H2, 5-OCH₃, 6-OCH₃ |
| 5-OCH₃ | ~4.0 (s, 3H) | ~56 | CH₃ | C5, C6 |
| 6-OCH₃ | ~4.1 (s, 3H) | ~61 | CH₃ | C6, C5 |
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
Standard ¹H spectrum.
-
Standard ¹³C spectrum with proton decoupling.
-
DEPT-135.
-
2D ¹H-¹³C HSQC (to correlate protons to their directly attached carbons).
-
2D ¹H-¹³C HMBC (optimized for a 2-3 bond coupling of ~8 Hz).
-
-
Data Processing & Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations as outlined in Table 2 and the HMBC diagram.
Functional Group Confirmation: FTIR Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Chloro-5,6-dimethoxypyrimidine, the IR spectrum will provide confirmatory evidence for the aromatic ring, the ether linkages, and the carbon-chlorine bond.
Table 3: Predicted FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) |
| 2950-2850 | C-H Stretch | Aliphatic (Methoxy) |
| 1600-1550 | C=N and C=C Ring Stretch | Pyrimidine Ring |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |
| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |
| 800-600 | C-Cl Stretch | Chloro-substituent |
Protocol 4: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Compare the observed absorption bands with the predicted frequencies in Table 3 to confirm the presence of the required functional groups.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and multi-dimensional NMR provides evidence that is conclusive beyond any reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional location of every atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and stereochemistry. For a novel compound or one intended for regulated applications, this level of proof is often required. The pyrimidine ring is expected to be essentially planar.[6]
Protocol 5: Single-Crystal X-ray Diffraction (High-Level)
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software packages (e.g., SHELX).[7] The refinement process will yield an atomic model of the molecule with precise coordinates for each atom.
Conclusion: A Self-Validating Structural Dossier
The structure elucidation of 4-Chloro-5,6-dimethoxypyrimidine is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each experiment provides a unique and vital piece of information, and together, they form a self-validating dossier.
-
HRMS establishes the correct molecular formula and confirms the presence of a single chlorine atom.
-
HPLC verifies the purity of the analyte, ensuring that the spectroscopic data is free from interference.
-
1D and 2D NMR spectroscopy work in concert to provide a complete and unambiguous map of the atomic connectivity.
-
FTIR offers rapid confirmation of the key functional groups predicted by the proposed structure.
-
X-ray Crystallography serves as the final, absolute arbiter of the three-dimensional structure.
By following this strategic and logical progression, researchers and drug development professionals can assign the structure of 4-Chloro-5,6-dimethoxypyrimidine with the highest possible degree of scientific confidence, ensuring the integrity of all subsequent research.
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